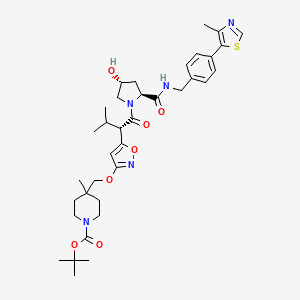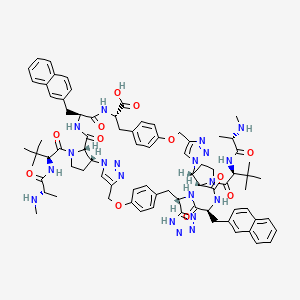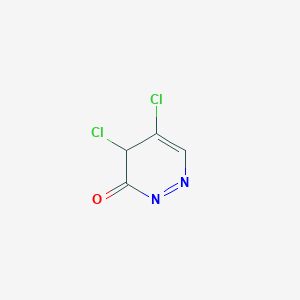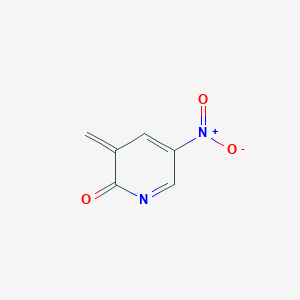
Rp-8-pCPT-cGMPS (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rp-8-pCPT-cGMPS (sodium) is a cyclic guanosine monophosphate (cGMP) analog that acts as a competitive inhibitor of cGMP-dependent protein kinases (cGKs). It is known for its high selectivity and potency in inhibiting cGKs, making it a valuable tool in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rp-8-pCPT-cGMPS (sodium) involves the introduction of a p-chlorophenylthio group at the 8-position of the guanosine moiety. This modification enhances the compound’s lipophilicity and membrane permeability. The synthetic route typically includes the following steps:
Nucleophilic Substitution: Introduction of the p-chlorophenylthio group.
Cyclization: Formation of the cyclic phosphate ester.
Purification: High-performance liquid chromatography (HPLC) to achieve purity levels of ≥99%.
Industrial Production Methods
Industrial production methods for Rp-8-pCPT-cGMPS (sodium) are not widely documented, as it is primarily used for research purposes. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Rp-8-pCPT-cGMPS (sodium) primarily undergoes substitution reactions due to the presence of the p-chlorophenylthio group. It is resistant to hydrolysis by cyclic nucleotide phosphodiesterases, making it stable under physiological conditions .
Common Reagents and Conditions
- p-Chlorophenylthiol, guanosine derivatives, phosphorylating agents.
Conditions: Mild to moderate temperatures, aqueous or organic solvents, and controlled pH levels.
Major Products
The major product of these reactions is the cyclic phosphate ester of Rp-8-pCPT-cGMPS (sodium), which retains its inhibitory properties against cGKs .
Aplicaciones Científicas De Investigación
Rp-8-pCPT-cGMPS (sodium) is extensively used in scientific research due to its ability to selectively inhibit cGKs. Some of its applications include:
Neuroscience: Studying the role of cGKs in synaptic plasticity and long-term potentiation in hippocampal slices.
Cardiovascular Research: Investigating the effects of cGMP signaling pathways on vascular tone and blood pressure regulation.
Cell Biology: Exploring the role of cGKs in cell proliferation, differentiation, and apoptosis.
Pharmacology: Developing potential therapeutic agents targeting cGMP signaling pathways.
Mecanismo De Acción
Rp-8-pCPT-cGMPS (sodium) exerts its effects by competitively inhibiting cGMP-dependent protein kinases (cGKs). The p-chlorophenylthio group at the 8-position enhances its affinity for cGKs, allowing it to effectively block the activation of these kinases. This inhibition disrupts the downstream signaling pathways regulated by cGMP, affecting various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Rp-8-Br-cGMPS: A brominated analog with similar inhibitory properties but different pharmacokinetic profiles.
8-pCPT-cGMP: A cGMP analog that acts as an activator rather than an inhibitor of cGKs.
Uniqueness
Rp-8-pCPT-cGMPS (sodium) is unique due to its high lipophilicity and membrane permeability, which allows it to effectively penetrate cells and inhibit cGKs at lower concentrations. Its resistance to hydrolysis by cyclic nucleotide phosphodiesterases further enhances its stability and efficacy in biological systems .
Propiedades
Fórmula molecular |
C16H14ClN5NaO6PS2 |
|---|---|
Peso molecular |
525.9 g/mol |
Nombre IUPAC |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-,29?;/m1./s1 |
Clave InChI |
JERAACMSJYSCBY-OZOPYAHTSA-M |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[S-].[Na+] |
SMILES canónico |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)



![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)



